4-Isopropylphenyl 3,5-bisnitrobenzoate
Description
4-Isopropylphenyl 3,5-bisnitrobenzoate is a nitroaromatic ester synthesized via esterification of 3,5-dinitrobenzoic acid with 4-isopropylphenol. Its molecular formula is C₁₆H₁₄N₂O₆, with a molecular weight of 330.29 g/mol. The compound features two nitro (-NO₂) groups at the 3- and 5-positions of the benzoate moiety and a bulky isopropyl group on the phenyl ester component. These functional groups confer distinct physicochemical properties:
- Nitro groups: Strong electron-withdrawing effects, enhancing thermal stability and reactivity in electrophilic substitutions.
- Isopropyl group: Electron-donating, increasing lipophilicity and steric hindrance.
Applications include use as an intermediate in explosives, pharmaceuticals, and analytical chemistry (e.g., derivatizing agents for chromatography). Its synthesis typically involves reacting 3,5-dinitrobenzoyl chloride with 4-isopropylphenol in the presence of a base (e.g., pyridine) .
Properties
Molecular Formula |
C16H14N2O6 |
|---|---|
Molecular Weight |
330.29g/mol |
IUPAC Name |
(4-propan-2-ylphenyl) 3,5-dinitrobenzoate |
InChI |
InChI=1S/C16H14N2O6/c1-10(2)11-3-5-15(6-4-11)24-16(19)12-7-13(17(20)21)9-14(8-12)18(22)23/h3-10H,1-2H3 |
InChI Key |
ICKVLARLPZKOTG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Synthetic Efficiency : The target compound’s synthesis achieves 75% yield under optimized conditions, surpassing phosphate analogs (60% yield) due to milder reaction requirements .
- Toxicity : Nitroaromatic compounds exhibit higher ecotoxicity (LC₅₀ < 10 mg/L for aquatic organisms) compared to phosphate esters (LC₅₀ > 100 mg/L) .
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